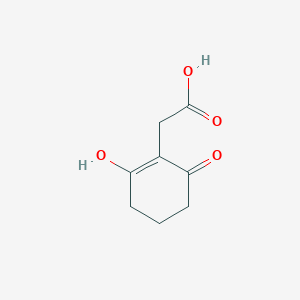![molecular formula C14H26O4S2 B14242011 3-{[3-(Octyloxy)-3-oxopropyl]disulfanyl}propanoic acid CAS No. 394655-26-6](/img/structure/B14242011.png)
3-{[3-(Octyloxy)-3-oxopropyl]disulfanyl}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[3-(Octyloxy)-3-oxopropyl]disulfanyl}propanoic acid is a chemical compound with the molecular formula C14H26O4S2 It is characterized by the presence of a disulfide bond and an octyloxy group, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(Octyloxy)-3-oxopropyl]disulfanyl}propanoic acid typically involves the reaction of 3-mercaptopropionic acid with 3-(octyloxy)-3-oxopropyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation of the thiol groups. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve the use of more robust purification techniques such as distillation and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[3-(Octyloxy)-3-oxopropyl]disulfanyl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The octyloxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Alkyl halides and alcohols in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of thiols.
Substitution: Formation of various alkoxy derivatives.
Wissenschaftliche Forschungsanwendungen
3-{[3-(Octyloxy)-3-oxopropyl]disulfanyl}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in redox biology and as a probe for disulfide bond formation.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting redox-sensitive pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-{[3-(Octyloxy)-3-oxopropyl]disulfanyl}propanoic acid involves its ability to undergo redox reactions. The disulfide bond can be reduced to form thiols, which can then participate in various biochemical processes. The compound may target redox-sensitive proteins and enzymes, modulating their activity and influencing cellular pathways involved in oxidative stress and redox homeostasis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’-Dithiodipropionic acid
- 3-(Octyloxy)-3-oxopropanoic acid
- 3-(Octyloxy)-3-oxopropyl thiol
Uniqueness
3-{[3-(Octyloxy)-3-oxopropyl]disulfanyl}propanoic acid is unique due to the presence of both a disulfide bond and an octyloxy group. This combination imparts distinct chemical properties, making it a versatile compound for various applications. Its ability to undergo redox reactions and form stable derivatives further enhances its utility in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
394655-26-6 |
|---|---|
Molekularformel |
C14H26O4S2 |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
3-[(3-octoxy-3-oxopropyl)disulfanyl]propanoic acid |
InChI |
InChI=1S/C14H26O4S2/c1-2-3-4-5-6-7-10-18-14(17)9-12-20-19-11-8-13(15)16/h2-12H2,1H3,(H,15,16) |
InChI-Schlüssel |
MZLRRAMZAIMJJX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)CCSSCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


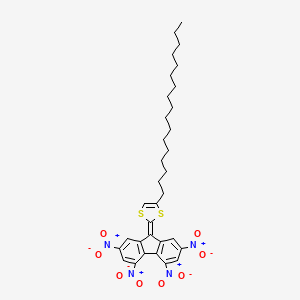



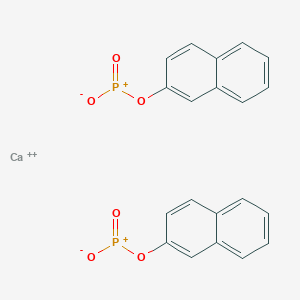
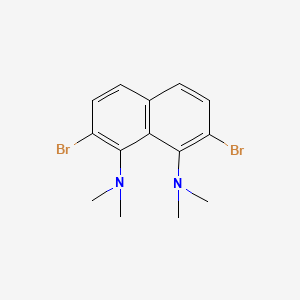
![4-chloro-3H-triazolo[4,5-g]quinoline](/img/structure/B14241967.png)
![(4-Fluorophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone](/img/structure/B14241968.png)
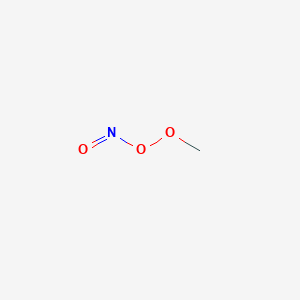
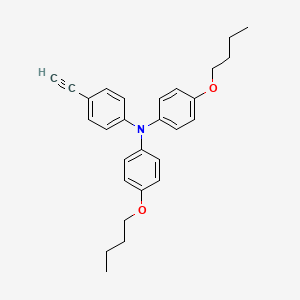
![4-[2-(2,4-Difluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine](/img/structure/B14241990.png)
